Pyridostatin pentahydrochloride

G-quadruplex binding affinity single-molecule force spectroscopy thermodynamic profiling

G4 ligand variability compromises reproducibility due to divergent binding preferences across G4 topologies. Pyridostatin pentahydrochloride eliminates this via validated (3+1) hybrid G4 selectivity and a quantitative Kd benchmark. • Exclusive (3+1) hybrid G4 recognition (NMR: PDB 7X2Z, 7X3A) with adaptive π-π stacking • Single-molecule force spectroscopy Kd of 490±80 nM-86-fold affinity advantage over analog RR110 • Validated cost-accessible surrogate for CX-5461 in TOP2A-dependent DNA damage studies Supplied as pentahydrochloride salt (≥98% purity) for optimal aqueous solubility. Ships with full analytical documentation.

Molecular Formula C31H32N8O5.5HCl
Molecular Weight 778.94
Cat. No. B1574466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin pentahydrochloride
Synonyms4-(2-Aminoethoxy)N2,N6-bis[(4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinecarboxamide pentahydrochloride
Molecular FormulaC31H32N8O5.5HCl
Molecular Weight778.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostatin Pentahydrochloride: A G-Quadruplex DNA Stabilizer for Targeted DNA Damage Induction and Oncogene Modulation


Pyridostatin pentahydrochloride (PDS pentahydrochloride; also known as RR82 hydrochloride, CAS 1781882-65-2) is a high-affinity small-molecule G-quadruplex (G4) DNA stabilizer [1]. It belongs to the class of G4 ligands that bind to and stabilize non-canonical four-stranded DNA structures formed in guanine-rich genomic regions, including telomeres and promoter sequences of proto-oncogenes [2]. Unlike broad-spectrum DNA intercalators, PDS exhibits structural features—rigid aromatic rings linked by flexible amide bonds—that enable adaptive π–π stacking with G-tetrad planes, conferring specificity for G4 structures [3]. The compound is supplied as a pentahydrochloride salt (molecular formula C₃₁H₃₂N₈O₅·5HCl, MW 778.94 g/mol) for enhanced aqueous solubility in research applications.

Why Generic Substitution Fails: The Case Against Interchanging Pyridostatin Pentahydrochloride with Alternative G4 Ligands


G-quadruplex ligands are not functionally interchangeable despite their shared nominal mechanism of G4 stabilization. Structural diversity among G4 topologies—including differences in loop orientation, groove geometry, and flanking sequences—results in marked ligand-specific binding preferences that translate into distinct biological outcomes [1]. Compounds within this class, such as PhenDC3, 360A, Braco-19, and TMPyP4, exhibit divergent stabilization profiles across G4-forming sequences, differential effects on transcriptional landscapes, and varying dependencies on DNA repair pathway components for cytotoxicity [2]. Critically, pyridostatin pentahydrochloride demonstrates unique recognition of (3+1) hybrid G4 topologies, a binding mode underpinned by its characteristic adaptive amide-linked aromatic scaffold, and a well-characterized Kd of 490 nM established via single-molecule force spectroscopy that provides a quantitative benchmark absent for many alternative ligands [3]. These molecular distinctions have direct implications for experimental reproducibility and target engagement in G4-focused research.

Pyridostatin Pentahydrochloride: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Binding Affinity Superiority: Pyridostatin Pentahydrochloride Exhibits 86-Fold Higher Affinity Than Structurally Related Analog RR110

Pyridostatin pentahydrochloride demonstrates a dissociation constant (Kd) of 490 ± 80 nM for telomeric G-quadruplex DNA as determined by single-molecule force spectroscopy [1]. In contrast, the structurally related pyridostatin analog RR110 exhibits a Kd of 42 ± 3 µM under identical experimental conditions [1]. This represents an approximately 86-fold difference in binding affinity, quantitatively establishing the superior G4-stabilizing potency of pyridostatin pentahydrochloride relative to in-class analogs. The free-energy change of binding, derived from a Hess-like thermodynamic cycle, confirmed the Kd for pyridostatin and provided the comparative measurement for RR110 [1].

G-quadruplex binding affinity single-molecule force spectroscopy thermodynamic profiling

Unique Stabilization of PARP1 Promoter (3+1) Hybrid G-Quadruplex: Exclusive Activity Not Observed with Other G4 Ligands

Among a panel of known G-quadruplex binders evaluated for interaction with a (3+1) hybrid G-quadruplex-forming sequence in the PARP1 gene promoter, only pyridostatin produced strong stabilization of this specific G4 structure [1]. Other G4 ligands tested demonstrated only weak stabilization or alternative binding modes that did not result in significant structural stabilization [1]. The study employed NMR spectroscopy, circular dichroism, and fluorescence titration methodologies, corroborated by molecular modeling, to characterize ligand-G4 interactions [1]. This finding identifies pyridostatin as a uniquely effective tool for probing PARP1 promoter G4 biology and for applications requiring selective engagement of (3+1) hybrid topologies.

PARP1 transcriptional regulation hybrid G-quadruplex topology promoter G4 targeting

PDS Dimerization Enhances Telomeric G4 Selectivity: Linker-Optimized Dimers Achieve ΔTm of 29.5 °C for Antiparallel G2T1 Over Monomeric G4

Pyridostatin pentahydrochloride serves as a versatile monomeric scaffold for generating dimeric G4 ligands with enhanced selectivity. PDS dimer 1b, featuring a medium-length polyether linker, exhibited a thermal stabilization increase (ΔTm) of 29.5 °C for antiparallel human telomeric G-quadruplex dimers (G2T1) relative to G-quadruplex monomers (G1) [1]. Furthermore, PDS dimer 1c, incorporating the longest polyether linker, demonstrated superior binding selectivity and thermal stabilization for mixed-type G2T1 over mixed-type G1, c-kit 1, c-kit 2, c-myc G4s, and double-stranded DNA [1]. Additionally, dimer 1c exhibited stronger telomerase inhibition than dimers 1a and 1b [1].

telomeric G-quadruplex ligand dimerization thermal stabilization

Shared TOP2A-Dependent Cytotoxicity Mechanism with Clinical Candidate CX-5461: Pyridostatin Acts as a DNA Structure-Driven TOP2 Poison

An unbiased genetic screen identified topoisomerase 2α (TOP2A) as a major effector of cytotoxicity induced by two clastogenic G4 ligands: pyridostatin and CX-5461, the latter currently in phase I/II clinical trials [1]. Both compounds induce DNA double-strand breaks in a TOP2A- and transcription-dependent manner, effectively acting as DNA structure-driven TOP2 poisons at transcribed regions containing G4 structures [1]. The study demonstrated that TOP2 activity and active transcription are required for DNA break production following treatment with either ligand, establishing a conserved mechanism between the research tool pyridostatin and the clinical-stage compound CX-5461 [1]. In contrast, the clastogenic activity is countered by topoisomerase 1 (TOP1) [1].

topoisomerase 2α DNA double-strand breaks transcription-dependent cytotoxicity

Structural Basis of G4 Specificity: NMR-Derived Solution Structures Reveal Adaptive π-π Stacking and Unique Amide Hydrogen Bonding

Two NMR solution structures of PyPDS and PDS bound to a quadruplex-duplex hybrid reveal the structural basis for pyridostatin's specific G4 recognition [1]. The structures demonstrate that the rigid aromatic rings of PyPDS/PDS, connected by flexible amide bonds, match adaptively with G-tetrad planes to enhance π-π stacking [1]. The aliphatic amine side chains adjust conformation to interact with the phosphate backbone via hydrogen bonding and electrostatic interactions [1]. Notably, the amide N–H groups form hydrogen bonds with O₆ atoms of G-tetrad guanines—a binding interaction distinct from that observed for most other G4 ligands [1]. These NMR structures (PDB IDs: 7X2Z for PyPDS; 7X3A for PDS) provide atomic-level resolution of the adaptive recognition mechanism that underpins pyridostatin's specificity.

NMR solution structure structure-based drug design G4 ligand specificity

Replication- and Transcription-Dependent DNA Damage: Pyridostatin Induces DSBs Preventable by Aphidicolin and DRB

Pyridostatin pentahydrochloride promotes growth arrest in human cancer cells by inducing both replication- and transcription-dependent DNA damage [1]. Treatment of cells with 20 μM pyridostatin for 4 hours resulted in DNA damage (measured by γH2AX foci formation) that was prevented by pre-treatment with the transcription inhibitor DRB or the replication inhibitor aphidicolin (Aph) [1]. Quantitative analysis demonstrated that both inhibitors independently blocked pyridostatin-induced DNA damage, confirming the dual dependence on active transcription and DNA replication for the compound's genotoxic effects [1]. This dual-dependence profile distinguishes pyridostatin from DNA-damaging agents that act via only one of these cellular processes.

DNA damage response replication stress γH2AX

Pyridostatin Pentahydrochloride: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


High-Confidence G-Quadruplex Stabilization in Single-Molecule Biophysics and Thermodynamic Studies

For single-molecule force spectroscopy, optical tweezers, and thermodynamic profiling of G-quadruplex structures, pyridostatin pentahydrochloride is the preferred ligand due to its well-characterized Kd of 490 ± 80 nM, quantitatively established via the same single-molecule platform used for these studies [1]. The 86-fold affinity advantage over analog RR110 (Kd = 42 ± 3 µM) ensures robust G4 stabilization at experimentally accessible concentrations, minimizing off-target effects and improving signal-to-noise in force-extension measurements. The compound's promotion of G4 folding and enhanced mechanical stability upon binding provides a reproducible benchmark for calibrating biophysical instrumentation and validating computational models of G4 mechanics [1].

Investigating PARP1 Promoter G-Quadruplex Biology and Transcriptional Regulation

For studies examining the role of G-quadruplex structures in PARP1 promoter regulation and transcriptional control, pyridostatin pentahydrochloride is uniquely suited based on its demonstrated exclusive strong stabilization of the (3+1) hybrid G4 topology in this promoter [1]. Alternative G4 ligands tested in the same study produced only weak or negligible stabilization of this specific sequence, making them unsuitable substitutes. This application is particularly relevant for researchers exploring PARP1 biology beyond catalytic inhibition, including investigations of PARP1 gene expression regulation, promoter G4 structure-function relationships, and the development of non-catalytic PARP1 modulators [1].

Preclinical Mechanistic Studies of TOP2A-Dependent G4 Ligand Cytotoxicity

For laboratories investigating the mechanism of G4 ligand-induced DNA damage and TOP2A-dependent cytotoxicity, pyridostatin pentahydrochloride serves as an experimentally validated and cost-accessible surrogate for clinical-stage compounds such as CX-5461 [1]. The unbiased genetic identification of TOP2A as a shared effector for both pyridostatin and CX-5461 establishes pyridostatin as a legitimate tool for dissecting the fundamental mechanisms of DNA structure-driven TOP2 poisoning, transcription-dependent DSB formation, and the counterbalancing role of TOP1 [1]. This application is particularly valuable for academic laboratories conducting fundamental mechanistic studies that do not require clinical-grade material but demand a compound with established mechanism-of-action alignment with advanced candidates [1].

Structure-Guided Development of Next-Generation G4 Ligands and Dimeric Derivatives

For medicinal chemistry and chemical biology programs focused on designing selective G4-targeting agents, pyridostatin pentahydrochloride provides a structurally characterized monomeric scaffold with atomic-level binding mode information [1]. The NMR solution structures (PDB 7X2Z, 7X3A) reveal adaptive π-π stacking, side chain-phosphate backbone interactions, and unique amide N–H hydrogen bonding to G-tetrad O₆ atoms—features that can guide rational scaffold optimization [1]. Additionally, the demonstrated success of PDS dimerization in achieving enhanced telomeric G4 selectivity (ΔTm = 29.5 °C) and telomerase inhibition provides a validated platform for developing multivalent G4 ligands with tunable selectivity profiles [2].

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